Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer
The (R)-enantiomer of benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is supplied as the single (R)-configured stereoisomer with specified chiral purity. In the synthesis of rivaroxaban, the (R)-configured oxazolidinone intermediate is essential for producing the active (S)-rivaroxaban via stereochemical inversion at a later synthetic step; substitution with the (S)-enantiomer at the intermediate stage would yield the inactive (R)-rivaroxaban enantiomer [1]. Rivaroxaban's (R)-enantiomer (CAS 865479-71-6, ent-rivaroxaban) exhibits a Ki of 0.4 nM and IC50 of 0.7 nM against Factor Xa in cell-free assays, whereas the therapeutically active (S)-enantiomer is ≥1,000-fold more potent in functional anticoagulation assays . Thus, procurement of the correct (R)-intermediate is mandatory to avoid generating the inactive enantiomer downstream.
| Evidence Dimension | Stereochemical configuration and downstream biological consequence |
|---|---|
| Target Compound Data | (R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate, supplied as single (R)-enantiomer (CAS 274264-55-0) |
| Comparator Or Baseline | (S)-enantiomer (non-CAS assigned) would lead to (R)-rivaroxaban impurity with >1,000-fold lower anticoagulant activity |
| Quantified Difference | >1,000-fold difference in functional anticoagulant activity between (S)- and (R)-rivaroxaban |
| Conditions | Factor Xa inhibition assay (cell-free); functional anticoagulation assay |
Why This Matters
The (R)-stereochemistry of the intermediate is a critical quality attribute; procuring the wrong enantiomer irreversibly commits the synthesis to an inactive impurity, wasting costly downstream steps.
- [1] Patent US8101609B2. Bodhuri P, Weeratunga G. Processes for the preparation of rivaroxaban and intermediates thereof. Apotex Pharmachem Inc., 2012. View Source
